Sanggenone K
Overview
Description
Mechanism of Action
Target of Action
Sanggenone K is a natural compound isolated from the root bark of Morus alba It has been shown to have antioxidant properties and potential to inhibit cancer cells .
Mode of Action
Its antioxidant properties suggest that it may interact with reactive oxygen species (ROS) within cells, neutralizing them and thereby reducing oxidative stress
Pharmacokinetics
Its molecular weight (4886) and formula (C30H32O6) are known . These properties, along with its solubility and stability, would influence its bioavailability and pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. By neutralizing ROS, this compound can potentially reduce oxidative stress within cells . This could lead to a decrease in cellular damage and potentially inhibit the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sanggenone K involves several steps, starting from the extraction of the root bark of Morus alba. The extraction process typically uses solvents such as ethanol or methanol to isolate the bioactive compounds . The isolated compounds are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most of the compound being produced in laboratory settings. The extraction and purification processes are scaled up to meet research demands, but large-scale industrial production methods are yet to be fully developed .
Chemical Reactions Analysis
Types of Reactions: Sanggenone K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different conditions .
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Sanggenone K has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Comparison with Similar Compounds
Sanggenone K is part of a group of bioactive compounds isolated from Morus alba, including Sanggenone C, Sanggenone D, Kuwanon C, and Morusin . These compounds share similar structural features and bioactive properties but differ in their specific functional groups and bioactivities .
Sanggenone C: Known for its anti-inflammatory properties.
Sanggenone D: Exhibits strong antioxidant activity.
Kuwanol C: Potential inhibitor of pancreatic lipase.
Morusin: Shows anti-cancer and anti-inflammatory properties.
This compound stands out due to its potent antioxidant and anti-cancer properties, making it a unique and valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-17(2)7-6-13-30(5)14-12-20-23(32)11-10-22(29(20)36-30)28-21(9-8-18(3)4)27(34)26-24(33)15-19(31)16-25(26)35-28/h7-8,10-12,14-16,31-33H,6,9,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJUEFVZGTGIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C=CC(=C2O1)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)CC=C(C)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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